molecular formula C16H12O5 B14642049 7,2'-Dihydroxy-4'-methoxy-3-phenylcoumarin CAS No. 54300-95-7

7,2'-Dihydroxy-4'-methoxy-3-phenylcoumarin

Cat. No.: B14642049
CAS No.: 54300-95-7
M. Wt: 284.26 g/mol
InChI Key: CSQQQDLQNMHAPD-UHFFFAOYSA-N
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Description

7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties, making them valuable in scientific research .

Preparation Methods

The synthesis of 7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions can be optimized by varying the type and amount of catalyst, temperature, and reaction time to achieve high yields and purity .

Industrial production methods for coumarin derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Mechanism of Action

Properties

CAS No.

54300-95-7

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C16H12O5/c1-20-11-4-5-12(14(18)8-11)13-6-9-2-3-10(17)7-15(9)21-16(13)19/h2-8,17-18H,1H3

InChI Key

CSQQQDLQNMHAPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)O

Origin of Product

United States

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